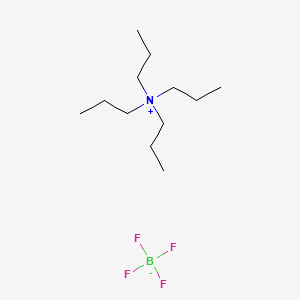![molecular formula C6H2N2O3 B1584572 Furo[3,4-b]pyrazine-5,7-dione CAS No. 4744-50-7](/img/structure/B1584572.png)
Furo[3,4-b]pyrazine-5,7-dione
Overview
Description
Furo[3,4-b]pyrazine-5,7-dione is an organic compound with the molecular formula C6H2N2O3 . It is a type of pyrazine compound that contains a pyrazine ring and two anhydride functional groups . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of Furo[3,4-b]pyrazine-5,7-dione consists of a pyrazine ring fused with a furan ring, and it has two carbonyl groups at the 5 and 7 positions . The molecular formula is C6H2N2O3 , and it has an average mass of 150.092 Da and a monoisotopic mass of 150.006546 Da .Physical And Chemical Properties Analysis
Furo[3,4-b]pyrazine-5,7-dione has a melting point of 210 °C (dec.) (lit.) . Its SMILES string representation is O=C1OC(=O)c2nccnc12 , and its InChI key is AWJWCTOOIBYHON-UHFFFAOYSA-N .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has been shown to be useful in the development of Organic Light-Emitting Diodes (OLEDs) . The push-pull systems based on furazanopyrazine have demonstrated potential for use in these devices .
Photovoltaic Film Devices
In addition to OLEDs, furazanopyrazine-based push-pull systems have also been explored for use in photovoltaic film devices .
Synthesis of Highly Potent and Selective Abietane Type Diterpenoid Amides
2,3-Pyrazinedicarboxylic Anhydride is a reagent used in the synthesis of highly potent and selective abietane type diterpenoid amides .
Manufacturing of Repellency Coating
This compound is used for fast, easy, and consistent manufacturing of repellency coating .
Lubrication Coating
It is also used in the manufacturing of lubrication coating .
Particle Modification Coating
Another application of this compound is in the manufacturing of particle modification coating .
Adhesion Promotion Coating
2,3-Pyrazinedicarboxylic Anhydride is used in the manufacturing of adhesion promotion coating .
Fluorescent Coating
Lastly, this compound is used in the manufacturing of fluorescent coating .
Safety And Hazards
Furo[3,4-b]pyrazine-5,7-dione is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
furo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O3/c9-5-3-4(6(10)11-5)8-2-1-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWCTOOIBYHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197143 | |
| Record name | Furo(3,4-b)pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,4-b]pyrazine-5,7-dione | |
CAS RN |
4744-50-7 | |
| Record name | Furo[3,4-b]pyrazine-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(3,4-b)pyrazine-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(3,4-b)pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,4-b]pyrazine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions 2,3-Pyrazinedicarboxylic anhydride is involved in?
A1: 2,3-Pyrazinedicarboxylic anhydride is a versatile reagent in organic synthesis, primarily due to its reactivity towards nucleophiles. One significant reaction is its ring-opening reaction with amines and anilines, leading to the formation of pyrazine carboxamides. [] This reaction is proposed to proceed through an interesting mechanism involving ring opening, decarboxylation, and the potential involvement of N-heterocyclic carbene intermediates. [] Another key application lies in its ability to effectively label amine pharmacophores. [] Researchers have utilized 2,3-Pyrazinedicarboxylic anhydride to derivatize pyrazine-2-carboxylic acid with bioactive amines, such as the one found in the 5-HT1A antagonist WAY100635. [] This derivatization strategy is particularly useful for incorporating bioactive molecules with metal complexes for potential diagnostic and therapeutic applications. []
Q2: How does the structure of 2,3-Pyrazinedicarboxylic anhydride relate to its reactivity?
A2: The structure of 2,3-Pyrazinedicarboxylic anhydride features a strained cyclic anhydride fused to a pyrazine ring. This anhydride ring is susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The presence of the pyrazine ring further influences the reactivity by providing electronic effects and potential coordination sites for metal complexes. []
Q3: Can you provide details about the synthesis and structural characterization of compounds derived from 2,3-Pyrazinedicarboxylic anhydride?
A3: Researchers have successfully synthesized a series of new derivatives of 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)-amino(7,8dihydropyrazino[2,3-e][1,3]oxazepine-5,9-dione)] and 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2yl)-amino(7,8-dihydro-5H-pyrazino[2,3-e][1,3]diazepine-5,9(6H)-dione)] using 2,3-Pyrazinedicarboxylic anhydride as a starting material. [] The synthesis involved a cycloaddition reaction with 1,3,4-oxadiazole derivatives bearing azomethine groups. [] The structures of these newly synthesized compounds were confirmed using various spectroscopic techniques, including FTIR, H NMR, C NMR, and mass spectrometry. []
Q4: Are there any studies exploring the biological activity of compounds derived from 2,3-Pyrazinedicarboxylic anhydride?
A4: Yes, studies have investigated the antimicrobial activities of 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)-amino(7,8dihydropyrazino[2,3-e][1,3]oxazepine-5,9-dione)] and 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2yl)-amino(7,8-dihydro-5H-pyrazino[2,3-e][1,3]diazepine-5,9(6H)-dione)] derivatives. [] These compounds, synthesized from 2,3-Pyrazinedicarboxylic anhydride, exhibited promising antimicrobial activities with good to excellent results. []
Q5: What are the potential applications of 2,3-Pyrazinedicarboxylic anhydride in medicinal chemistry?
A5: The ability of 2,3-Pyrazinedicarboxylic anhydride to effectively link amine-bearing pharmacophores to metal complexes, such as those containing Rhenium or Technetium-99m, makes it a valuable tool in developing targeted imaging and therapeutic agents. [, ] These complexes hold potential for applications in areas like oncology and neurology, where targeted delivery of diagnostic or therapeutic payloads is crucial. []
Q6: Can you elaborate on the use of Vilsmeier reactions in studying compounds related to 2,3-Pyrazinedicarboxylic anhydride?
A6: Vilsmeier reactions have been successfully employed to differentiate between N-aminophthalimides and phthalazine 1,4-diones, compounds structurally related to 2,3-Pyrazinedicarboxylic anhydride. [] This amidination reaction serves as a valuable tool for structural identification and understanding the tautomerization behavior of these nitrogen-containing heterocycles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)